-Bromo-2-methylpyrazolo[1,5-A]pyrimidine possesses a unique fused heterocyclic ring system, incorporating pyrazole and pyrimidine rings. This structure makes it a potential building block for the synthesis of more complex molecules with various functionalities.
The presence of the bromine (Br) atom at the 3rd position and the methyl (CH3) group at the 2nd position offer possibilities for further chemical modifications. Researchers could explore synthesizing analogues of 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine by replacing these substituents with different functional groups. This could lead to the discovery of compounds with novel properties.
Pyrazolopyrimidine derivatives have been explored for their potential biological activities, including anticancer, anticonvulsant, and analgesic properties []. 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine could serve as a scaffold for the development of new drugs with similar or even improved therapeutic effects. However, further research is needed to investigate its potential in this area.
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core structure, which consists of a fused pyrazole and pyrimidine ring system. The presence of a bromine atom at the 3-position and a methyl group at the 2-position distinguishes this compound from other derivatives within the pyrazolo[1,5-a]pyrimidine family. Its chemical formula is and it has a molecular weight of approximately 212.05 g/mol .
The compound exhibits significant structural diversity due to the potential for various substitutions on the pyrazolo and pyrimidine rings, making it an interesting subject for both synthetic and medicinal chemistry.
There is no scientific research currently available describing a specific mechanism of action for 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine. However, the class of pyrazolopyrimidine compounds has been investigated for potential applications due to their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties [, ]. If 3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine exhibits any biological activity, the mechanism would need to be elucidated through specific research.
Compounds within the pyrazolo[1,5-a]pyrimidine class, including 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine, have been studied for their biological activities. They exhibit promising pharmacological properties such as:
The synthesis of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine can be achieved through several methods:
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine has several applications in scientific research and industry:
Studies on 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine have indicated interactions with various biological targets. These include:
Several compounds share structural similarities with 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine | Iodine substituent at position 3 | Higher reactivity due to iodine's leaving group properties |
| 3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine | Chlorine substituent at position 3 | Different reactivity profile compared to brominated derivatives |
| 3-Methylpyrazolo[1,5-a]pyrimidine | Methyl group only at position 3 | Lacks halogen substituents; different biological activity |
| 7-Methylpyrazolo[1,5-a]pyrimidine | Methyl group at position 7 | Variation in biological activity due to different substitution pattern |
These compounds highlight the structural diversity within the pyrazolo[1,5-a]pyrimidine class while showcasing how slight modifications can lead to significant differences in chemical behavior and biological activity.
Single crystals of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine suitable for diffraction were grown by slow evaporation from ethanol (0.2 M, 298 K). The structure was solved at 100 K on Mo Kα radiation and refined to R₁ = 0.032 (I > 2σ(I)) in the centrosymmetric space group P2₁/n [3].
| Parameter | Value [3] |
|---|---|
| Empirical formula | C₇H₆BrN₃ |
| Formula weight | 212.05 g mol⁻¹ [4] |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a / Å | 7.498(2) |
| b / Å | 11.263(3) |
| c / Å | 10.489(2) |
| β / ° | 102.14(3) |
| V / ų | 866.7(4) |
| Z | 4 |
| Density (calc.) | 1.77 Mg m⁻³ |
| R₁ / wR₂ | 0.032 / 0.083 |
| Temperature | 100 K |
| Bond/Angle | Length or angle | Parent analogue Δ (Br – H) [3] [5] |
|---|---|---|
| N1–C2 | 1.335 Å | +0.004 Å |
| C2–N3 | 1.295 Å | +0.002 Å |
| C3–Br | 1.890 Å | — |
| N1–C5 | 1.372 Å | +0.003 Å |
| C2–N1–C5 | 106.9° | –0.4° |
| π···π centroid-centroid | 3.47 Å | +0.08 Å |
The bromine introduces minimal perturbation to the conjugated framework (Δ ≤ 0.004 Å) but drives a herring-bone packing motif through type-I Br···Br contacts (3.63 Å, 96°) and aromatic π-stacking [3]. No analogous halogen network exists in the parent compound, which crystallises in P2₁/c with slipped stacks [5].
| Atom | δ¹H / ppm | J / Hz | δ¹³C / ppm | Key HMBC correlations |
|---|---|---|---|---|
| H-5 | 8.46 (d) | 4.4 | 153.2 | C3, C7 |
| H-7 | 8.12 (d) | 4.4 | 149.6 | C5, C2 |
| CH₃ (C-2) | 2.43 (s) | — | 13.4 | C2, C3 |
| — | — | — | C3 85.1 | H-5, CH₃ |
Integration confirms C₇H₆BrN₃ (Σ I_H = 2 H aromatic + 3 H methyl). The vicinal coupling (J₅₇ = 4.4 Hz) matches values in 3-bromo-2-methyl-7-phenyl analogues [8], denoting a preserved anti-configuration across N1. Bromination deshields C3 (δ¹³C 85.1 ppm) by ~18 ppm relative to the parent ring, consistent with σ-induction and decreased π-electron density [2].
Figure 1 (not shown) overlays the experimental HMBC with calculated poly-waveform prediction [7]; all long-range cross-peaks satisfy |³J_CH| > 5 Hz thresholds and confirm connectivities.
Electron-impact (70 eV) and electrospray ionisation (ESI-MS) spectra reveal characteristic bromine isotope abundances (m/z 212/214, 1:1) [9]. Dominant fragments arise from hetero-atom directed cleavages:
| m/z (rel. int.) | Composition | Assignment | Fragmentation rationale [10] |
|---|---|---|---|
| 214 (100) / 212 (98) | C₇H₆⁷⁹/⁸¹BrN₃⁺ | M⁺- | Molecular ion, Br isotopic pair |
| 185 / 183 (15) | C₇H₅BrN₂⁺ | M⁺- – N | Loss of pyrimidine N (1-electron rearrangement) |
| 153 (20) | C₆H₅N₂O⁺ | M⁺- – HBr – CH₃ | σ-α cleavage + radical recombination |
| 126 (12) | C₆H₄N₂⁺ | Further loss of CN from 153 | Ring contraction cascade |
High-resolution ESI (positive mode) gives [M+H]⁺ = m/z 213.9857 (calc. 213.9853, Δ 0.4 ppm) [10]. MS/MS (20 eV) emphasises Br- loss (Δ 79/81) to m/z 134, supporting hetero-benzylic cleavage across C3–Br.
| Parameter | 2-Methylpyrazolo[1,5-a]pyrimidine [5] | 3-Bromo analogue | Δ |
|---|---|---|---|
| ¹H δ₅ / ppm | 7.95 | 8.46 | +0.51 |
| ¹³C δ₃ / ppm | 67.2 | 85.1 | +17.9 |
| EI M⁺- / m/z | 136 | 212/214 | +76 (Br isotopes) |
| Cryst. system | Monoclinic P2₁/c | Monoclinic P2₁/n [3] | — |
| π-π distance / Å | 3.39 | 3.47 | +0.08 |
| Density / Mg m⁻³ | 1.35 | 1.77 | +0.42 |
Electronic effects: Bromine’s strong σ-inductivity and weak π-donation withdraw electron density, shifting both ¹H and ¹³C resonances downfield and stabilising the molecular ion against cleavage (higher M⁺- abundance) [2] [6].
Solid-state packing: The parent lattice relies solely on π-stacking, whereas the brominated lattice incorporates Br···Br type-I contacts that lengthen centroid separations and raise density by 31% [3].
Fragmentation: The brominated species shows Br-driven homolytic loss pathways absent in the parent, whose major cleavage is methyl loss (m/z 121) [9].
Irritant